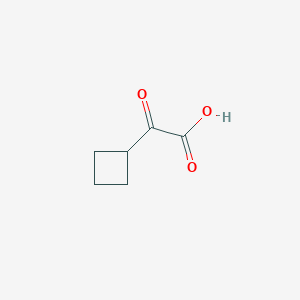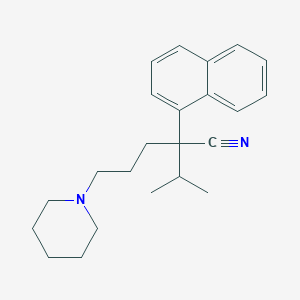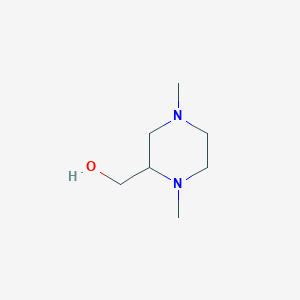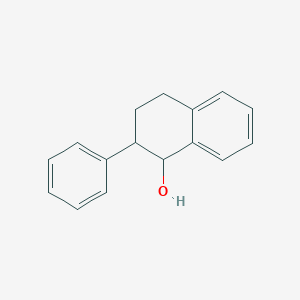![molecular formula C18H24O8P2 B083766 [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate CAS No. 14188-82-0](/img/structure/B83766.png)
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate, also known as PPDP, is a chemical compound that has gained significant attention in scientific research. PPDP is a synthetic phospholipid that mimics the structure of natural phospholipids found in cell membranes. It has been used in various applications, including drug delivery, gene therapy, and as a tool for studying the structure and function of cell membranes.
Mécanisme D'action
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate functions by integrating into cell membranes and altering their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to interact with membrane proteins, affecting their function.
Effets Biochimiques Et Physiologiques
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the uptake of drugs into cells, as well as enhance the efficacy of gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to have anti-inflammatory effects and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has several advantages for use in lab experiments. It has high biocompatibility and low toxicity, making it an attractive option for studying cell membranes and for use in drug delivery and gene therapy. However, [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be difficult to synthesize and purify, and its effects on cell membranes can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research involving [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. One area of interest is the development of new methods for synthesizing and purifying [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. Another area of interest is the use of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate for targeted drug delivery and gene therapy, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the effects of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate on cell membranes and to develop new applications for this compound.
Méthodes De Synthèse
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be synthesized through a two-step process involving the reaction of 4-bromophenylhexan-3-ol with triethylamine and phosphorus oxychloride, followed by the reaction with sodium phosphate monobasic. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been used in various scientific research applications due to its ability to mimic the structure of natural phospholipids found in cell membranes. It has been used as a tool for studying the structure and function of cell membranes, as well as for drug delivery and gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have high biocompatibility and low toxicity, making it an attractive option for these applications.
Propriétés
Numéro CAS |
14188-82-0 |
|---|---|
Nom du produit |
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
Formule moléculaire |
C18H24O8P2 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
[4-[4-(4-phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H24O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) |
Clé InChI |
JBDIWCWZUDNWTL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
SMILES canonique |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)
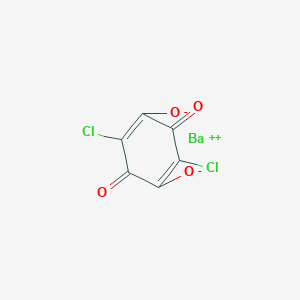

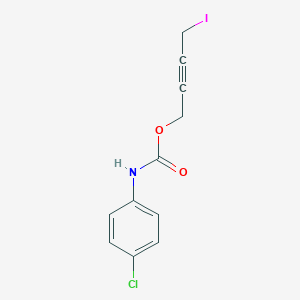
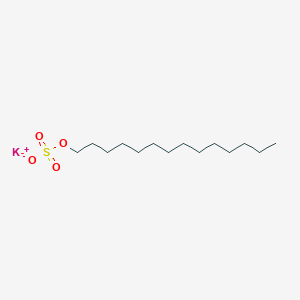
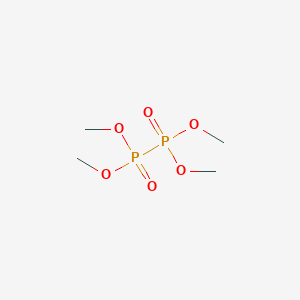
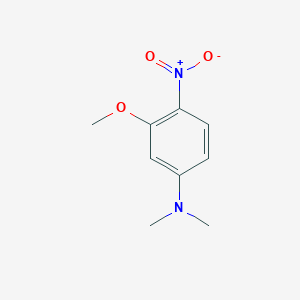

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
